6-hydroxy-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-2H-purin-2-one
Overview
Description
6-hydroxy-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-2H-purin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core structure, which is a common motif in many biologically active molecules.
Preparation Methods
The synthesis of 6-hydroxy-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-2H-purin-2-one involves multiple steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the piperazine and methoxyphenyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-hydroxy-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-2H-purin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core structure allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The piperazine and methoxyphenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other purine derivatives with different substituents. For example:
Adenosine: A naturally occurring purine nucleoside with significant biological roles.
Caffeine: A stimulant that also features a purine core.
Theophylline: Used in the treatment of respiratory diseases. Compared to these compounds, 6-hydroxy-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-2H-purin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-22-16-15(17(25)21-18(22)26)19-14(20-16)11-23-7-9-24(10-8-23)12-3-5-13(27-2)6-4-12/h3-6H,7-11H2,1-2H3,(H,19,20)(H,21,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUANZWUFMTQDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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